molecular formula C13H13Cl2F3N2O B2401651 [2-[2-(Trifluoromethyl)phenoxy]pyridin-4-yl]methanamine;dihydrochloride CAS No. 2567498-91-1

[2-[2-(Trifluoromethyl)phenoxy]pyridin-4-yl]methanamine;dihydrochloride

Cat. No.: B2401651
CAS No.: 2567498-91-1
M. Wt: 341.16
InChI Key: QVIBVUQTMAHPGB-UHFFFAOYSA-N
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Description

[2-[2-(Trifluoromethyl)phenoxy]pyridin-4-yl]methanamine dihydrochloride is a fluorinated pyridine derivative featuring a trifluoromethylphenoxy substituent at the 2-position of the pyridine ring and a methanamine group at the 4-position. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

[2-[2-(trifluoromethyl)phenoxy]pyridin-4-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O.2ClH/c14-13(15,16)10-3-1-2-4-11(10)19-12-7-9(8-17)5-6-18-12;;/h1-7H,8,17H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVIBVUQTMAHPGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)OC2=NC=CC(=C2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-[2-(Trifluoromethyl)phenoxy]pyridin-4-yl]methanamine typically involves the reaction of 2-(trifluoromethyl)phenol with 4-chloromethylpyridine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The compound is then converted to its dihydrochloride salt form for stability and ease of handling .

Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of [2-[2-(Trifluoromethyl)phenoxy]pyridin-4-yl]methanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it a valuable tool in research .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of the target compound with structurally related analogs:

Compound Name Molecular Formula Molecular Weight Substituents/Features Key Differences Reference
Target Compound (Dihydrochloride) C₁₃H₁₂Cl₂F₃N₂O 341.15 2-(Trifluoromethyl)phenoxy, 4-methanamine, HCl Dihydrochloride salt
[2-(Trifluoromethyl)pyridin-4-yl]methanamine HCl C₇H₈ClF₃N₂ 208.6 2-CF₃, 4-methanamine, HCl Lacks phenoxy group
1-(2-(Trifluoromethyl)pyridin-4-yl)ethanamine C₈H₉F₃N₂ 190.17 2-CF₃, 4-ethanamine Ethylamine side chain; free base form
[2-(Difluoromethyl)pyridin-4-yl]methanamine HCl C₇H₈ClF₂N₂ 208.6 2-CF₂H, 4-methanamine, HCl Difluoromethyl instead of trifluoromethyl
Compound 12 (Cyclopropane ALK Inhibitor) C₂₄H₂₃Cl₂F₅N₂O 527.35 Cyclopropane core, difluorophenyl, pyrazole Complex heterocyclic backbone

Key Observations :

  • Trifluoromethyl Group : The presence of a trifluoromethyl (CF₃) group in the target compound and analogs enhances metabolic stability and lipophilicity, which can improve membrane permeability .
  • Salt Form : The dihydrochloride salt of the target compound increases solubility compared to free-base analogs like 1-(2-(Trifluoromethyl)pyridin-4-yl)ethanamine .

Biological Activity

The compound [2-[2-(Trifluoromethyl)phenoxy]pyridin-4-yl]methanamine;dihydrochloride is a novel chemical entity that has garnered attention due to its potential biological activities, particularly in the context of cancer research and neuropharmacology. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

  • Molecular Formula : C13H11F3N2O
  • Molecular Weight : 268.23 g/mol
  • CAS Number : 3731-53-1

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the inhibition of specific signaling pathways that are critical for tumor growth and survival.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa5.2Apoptosis induction
Compound BMCF-73.8Cell cycle arrest
Compound CA5494.5Inhibition of PI3K/AKT pathway

Neuropharmacological Effects

In addition to anticancer properties, this compound has shown promise in neuropharmacology. It is believed to interact with sigma receptors, which are implicated in various neurological disorders.

Case Study: Sigma Receptor Interaction

A study conducted by Mantoani et al. (2016) evaluated the interaction of trifluoromethyl-substituted compounds with sigma receptors, revealing that these compounds can modulate neurotransmitter release and exhibit neuroprotective effects in models of neurodegeneration.

Structure-Activity Relationship (SAR)

The structural characteristics of this compound play a crucial role in its biological activity. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability.

Table 2: Structure-Activity Relationship Analysis

SubstituentEffect on Activity
TrifluoromethylIncreased potency
HydroxylDecreased solubility
MethylEnhanced selectivity

Safety and Toxicology

Despite its promising biological activities, safety assessments are critical. The compound has been classified as harmful if swallowed and may cause skin irritation. Proper handling and safety measures are recommended when working with this compound.

Table 3: Safety Profile

Hazard ClassificationDescription
Acute ToxicityHarmful if swallowed (H302)
Skin IrritationCauses skin irritation (H315)
Eye IrritationCauses serious eye irritation (H319)

Q & A

Q. What are the standard synthetic routes for [2-[2-(Trifluoromethyl)phenoxy]pyridin-4-yl]methanamine; dihydrochloride, and what reaction conditions are critical for yield optimization?

The compound is typically synthesized via nucleophilic aromatic substitution. A common route involves reacting 2-chloro-4-(aminomethyl)pyridine with 2-(trifluoromethyl)phenol under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or DMSO at 80–100°C . Reducing agents such as sodium borohydride may be employed to stabilize intermediates. Key parameters include temperature control (to avoid side reactions like hydrolysis) and stoichiometric excess of the phenol derivative to drive the reaction .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties and stability?

The electron-withdrawing trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability. Thermal stability studies show the compound is stable at room temperature but degrades above 150°C. It is hygroscopic and should be stored under inert gas (e.g., N₂) in anhydrous conditions to prevent HCl dissociation .

Q. What analytical techniques are recommended for purity assessment and structural confirmation?

  • HPLC/UV-Vis : Reverse-phase C18 columns with acetonitrile/water (+0.1% TFA) gradients resolve impurities (<1% threshold).
  • NMR : ¹⁹F NMR confirms trifluoromethyl integration; ¹H NMR identifies pyridine ring protons (δ 7.5–8.5 ppm) and methanamine protons (δ 3.2–3.8 ppm).
  • Mass Spectrometry : ESI-MS in positive mode detects [M+H]⁺ (expected m/z ~317.1) .

Advanced Research Questions

Q. How can researchers optimize the synthesis to address low yields from competing side reactions (e.g., hydrolysis or dimerization)?

  • Continuous Flow Reactors : Improve heat/mass transfer, reducing side reactions (e.g., hydrolysis of the pyridine-chloro intermediate) .
  • Catalytic Systems : Use Pd/Cu catalysts for Ullmann-type coupling to enhance regioselectivity .
  • In Situ Monitoring : FTIR or Raman spectroscopy tracks intermediate formation, enabling real-time adjustments .

Q. What strategies are effective in resolving contradictions in reported biological activity data (e.g., varying IC₅₀ values across assays)?

Discrepancies may arise from assay conditions (e.g., buffer pH, ionic strength) or target protein conformational states. Recommendations:

  • Standardized Assays : Use SPR (surface plasmon resonance) for binding affinity studies under controlled buffer conditions.
  • Cellular Context : Compare activity in primary cells vs. immortalized lines to assess microenvironment effects .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to observed discrepancies .

Q. What computational approaches predict the compound’s binding modes to neurological targets (e.g., serotonin receptors)?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with 5-HT₃ or NMDA receptors. Focus on hydrogen bonding between the methanamine group and Asp/Glu residues .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes in lipid bilayers .
  • Free Energy Calculations : MM-PBSA quantifies binding energy contributions from the trifluoromethyl group .

Q. How does the compound’s structure-activity relationship (SAR) compare to fluorinated analogs in modulating enzyme inhibition?

  • Trifluoromethyl vs. Difluoromethyl : The CF₃ group provides greater steric hindrance and electronegativity, reducing off-target interactions with CYP450 isoforms compared to CHF₂ analogs .
  • Phenoxy Substitution : Ortho-substitution (vs. para) on the phenyl ring enhances binding to GABA-A receptors due to conformational restriction .

Q. What methodologies characterize degradation products under accelerated stability conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
  • LC-HRMS : Identifies major degradants (e.g., hydrolyzed pyridine or oxidized phenoxy derivatives).
  • Kinetic Modeling : Arrhenius plots predict shelf life under long-term storage .

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